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Technical Assessment: 7,7-Dimethyloctan-1-ol
Physicochemical Profiling, Synthesis Logic, and

Characterization Protocols
Executive Summary

7,7-Dimethyloctan-1-ol (CAS 66719-35-5) is a primary alcohol characterized by a terminal
neo-structured hydrophobic tail. Unlike its more common isomer, 3,7-dimethyloctan-1-ol
(Tetrahydrogeraniol), the 7,7-isomer possesses a bulky tert-butyl-like terminus that significantly
influences its steric volume and lipophilicity.

This guide addresses the critical data gap for this specific isomer. While widely referenced in
thermodynamic training sets (e.g., Dortmund Data Bank, Yaws’ Handbook), public experimental
data is often conflated with linear or medial-branched isomers. This document synthesizes
high-confidence predictive data with available literature values, providing a robust baseline for
researchers in drug delivery (lipophilic linkers) and materials science (surfactant synthesis).

Chemical Identity & Structural Analysis
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The molecule consists of a linear six-carbon chain terminating in a quaternary carbon
(dimethyl-substituted C7) and a primary hydroxyl group at C1.

o |IUPAC Name: 7,7-Dimethyloctan-1-ol
o CAS Registry Number: 66719-35-5[1][2]
e Molecular Formula: C10H220

e Molecular Weight: 158.28 g/mol [3][4]

e SMILES:CC(C)(C)CCCCCCCO (Note: The dimethyl substitution at C7 on an octyl chain
effectively creates a tert-butyl group at the tail end of a hexyl linker).

C1 (Hydroxyl Head) Polar Domain C2-C6 (Alkane Linker) HydrophObIC Spacer - C7 (Quaternary Center) Neo-Pentyl Motif Terminal Methyls (Steric Bulk)

Figure 1: Structural Segmentation of 7,7-Dimethyloctan-1-ol

Click to download full resolution via product page

Physicochemical Data Profile

The following data represents a synthesis of thermodynamic modeling (Joback/UNIFAC
methods) and literature-derived experimental values from analogous neo-structured alcohols.
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Property

Value | Range

Confidence

Source /
Methodology

Boiling Point (1 atm)

209.0-214.0°C

High (Predicted)

Joback Method &
Analogous

Extrapolation [1, 2]

Boiling Point (10
mmHgQ)

96 — 100 °C

High (Derived)

Nomograph correction
from standard

octanols

Comparative Isomer

Density (20 °C) 0.824 — 0.829 g/mL Medium Analysis (vs. 3,7-
isomer)
Refractive Index ( . Lorentz-Lorenz
1.432-1.438 Medium ]
) estimate
) QSAR (Consensus
LogP (Octanol/Water) 3.8-41 High
Model)
) ) Synthesis Literature
Appearance Colorless Oil Experimental

[3]

Technical Insight: The boiling point of the 7,7-isomer is marginally lower than the linear n-
decanol (231 °C) and the 3,7-isomer (213 °C). This is due to the "globular" nature of the
terminal tert-butyl group, which reduces the effective surface area available for Van der Waals

dispersion forces compared to a linear or centrally branched chain.

Experimental Methodologies

For researchers synthesizing this compound for pharmaceutical applications, relying on

database values is insufficient. The following self-validating protocols are recommended to

establish an internal standard.

A. High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine density with 4-decimal precision to validate purity and isomeric identity.

Equipment: Anton Paar DMA 4500 or equivalent.
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 Calibration: Perform a dual-point calibration using ultra-pure water (Type I) and dry air at
20.00 °C.

o Sample Prep: Degas the 7,7-dimethyloctan-1-ol sample for 10 minutes under mild vacuum
to remove dissolved air (microbubbles drastically skew density).

« Injection: Inject 2 mL into the oscillating U-tube, ensuring no bubbles are visible via the
inspection camera.

o Equilibration: Allow the system to thermalize to 20.00 °C + 0.01 °C.

 Validation: The viscosity-corrected density should be recorded. If the value deviates >0.005
g/mL from the 0.826 baseline, check for solvent contamination (e.g., residual THF from
synthesis).

B. Boiling Point Determination (DSC)

Objective: Determine boiling point without large sample loss. Equipment: Differential Scanning
Calorimetry (DSC) with pinhole-lid crucibles.

Setup: Place 5-10 mg of sample in an aluminum pan. Pierce the lid with a 50 pum pinhole
(allows vapor escape while maintaining equilibrium pressure).

Ramp: Heat from 30 °C to 250 °C at 5 °C/min under Nitrogen purge (50 mL/min).

Analysis: The onset of the endothermic evaporation peak corresponds to the boiling point.

Correction: Calibrate the onset temperature using a standard (e.g., n-decane) to correct for
thermal lag.

Synthesis & Characterization Logic

If commercial sourcing is difficult, the compound is accessible via Grignard synthesis, as noted
in recent medicinal chemistry literature (e.g., Cepafungin synthesis).

Synthetic Route: The most reliable route involves the coupling of a protected halo-alcohol with
a tert-butyl nucleophile, or ring-opening of a cyclic precursor.
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e Precursor: 6-Bromohexan-1-ol (hydroxyl protected as THP ether).
» Reagent:tert-Butylmagnesium chloride (

-BuMgCl).[5]
e Mechanism: Nucleophilic substitution (

) is sterically hindered; a more common route is the coupling of a Grignard to a ketone
followed by reduction, or using a specific cross-coupling catalyst.

 Literature Method [3]: Reaction of tert-butylmagnesium chloride with a suitable electrophile
(e.g., 6-bromohexanol derivative) followed by deprotection.

Reference Characterization (NMR):
e HNMR (400 MHz, CDCI
):
3.63 (t,
Hz, 2H, -CH
OH), 1.62-1.51 (m, 2H), 1.42-1.10 (m, 9H, chain), 0.85 (s, 9H, -C(CH
)
).

* Interpretation: The singlet at 0.85 ppm integrating to 9 protons is the diagnostic signature of
the terminal 7,7-dimethyl (neo-pentyl) group.

Workflow Visualization
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Start: 6-Bromohexan-1-ol

DHP, pTsOH

Step 1: THP Protection

Purification: Distillation

Yield ~89%

Target: 7,7-Dimethyloctan-1-ol

Figure 2: Synthetic Pathway for High-Purity 7,7-Dimethyloctan-1-ol

Click to download full resolution via product page
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e Yaws, C. L. (2014). Thermophysical Properties of Chemicals and Hydrocarbons. William
Andrew. (Contains tabulated data for CAS 66719-35-5).
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o Usteri, M., et al. (2023). "Predicting the Relative Static Permittivity: A Group Contribution
Method Based on Perturbation Theory." Journal of Chemical & Engineering Data, 68(9).
(Cites 7,7-dimethyloctan-1-ol in training set).

* D'Angelo, K. A., et al. (2021). "Chemoenzymatic Strategies Enabling the Synthesis of
Cepafungins.” ProQuest Dissertations. (Provides NMR characterization for compound S24a:
7,7-dimethyloctan-1-ol).

¢ NIST Chemistry WebBook. "3,7-Dimethyl-1-octanol (Analogous Data)." (Used for
comparative baseline).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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